Benzothiazole, 6-bromo-5-methyl-

Description

BenchChem offers high-quality Benzothiazole, 6-bromo-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 6-bromo-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

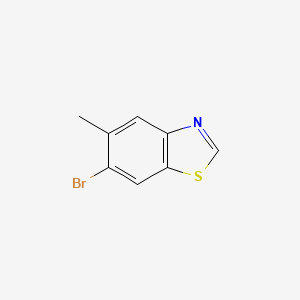

Structure

3D Structure

Properties

CAS No. |

1022151-33-2 |

|---|---|

Molecular Formula |

C8H6BrNS |

Molecular Weight |

228.11 g/mol |

IUPAC Name |

6-bromo-5-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H6BrNS/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3 |

InChI Key |

PRDVWDPHGBFMNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)SC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 6-Bromo-5-methyl-1,3-benzothiazole

Executive Summary & Strategic Analysis

The synthesis of 6-bromo-5-methyl-1,3-benzothiazole represents a critical challenge in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase inhibitors. The benzothiazole core serves as a privileged scaffold, while the 6-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex bioactive molecules.

This guide prioritizes the Hugerschhoff Cyclization followed by Reductive Deamination as the primary synthetic route. This pathway is selected for its reliance on commoditized starting materials (4-bromo-3-methylaniline) and its operational scalability compared to the direct condensation of unstable aminothiophenols.

Retrosynthetic Logic

The structural analysis suggests two viable disconnections:

-

C2-N/C2-S Disconnection (Route A): Cyclization of a thio-functionalized aniline.

-

C2-H Functionalization (Route B): Removal of a directing group (amino) from the C2 position.

Figure 1: Retrosynthetic analysis favoring the aniline precursor due to stability and cost-efficiency.

Primary Synthetic Route: The Deamination Protocol

Phase 1: Regioselective Hugerschhoff Cyclization

The reaction of 4-bromo-3-methylaniline with ammonium thiocyanate and bromine constitutes the critical ring-forming step.

Mechanistic Insight: The amino group directs the electrophilic attack. The positions ortho to the amine are C2 and C6 (aniline numbering).

-

C2 (Ortho to Methyl): Sterically hindered.

-

C6 (Para to Methyl): Sterically accessible. Cyclization occurs exclusively at C6, placing the methyl group at position 5 and the bromine at position 6 of the resulting benzothiazole ring.

Protocol 1.1: Synthesis of 2-Amino-6-bromo-5-methylbenzothiazole

-

Reagents: 4-Bromo-3-methylaniline (1.0 eq), Ammonium Thiocyanate (2.2 eq), Bromine (1.0 eq), Glacial Acetic Acid.

-

Equipment: 3-neck round bottom flask, mechanical stirrer, dropping funnel, caustic scrubber (for HBr/HCN fumes).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-bromo-3-methylaniline (18.6 g, 100 mmol) in glacial acetic acid (150 mL). Cool to 10°C.[1]

-

Thiocyanate Addition: Add ammonium thiocyanate (

, 16.7 g, 220 mmol) in one portion. Stir for 15 minutes until partially dissolved. -

Oxidative Cyclization: Add Bromine (

, 16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 45 minutes. Critical: Maintain internal temperature < 20°C to prevent over-bromination. -

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A heavy precipitate (hydrobromide salt) will form.

-

Workup: Pour the slurry into ice water (500 mL). Basify to pH 9 using concentrated Ammonium Hydroxide (

). -

Isolation: Filter the resulting solid. Wash with water (3 x 100 mL) and cold hexanes (50 mL).

-

Purification: Recrystallize from Ethanol/DMF (9:1) to yield the 2-amino intermediate.[1][2][3][4]

| Parameter | Specification | Note |

| Yield | 75 - 85% | High efficiency step |

| Appearance | Off-white/Pale yellow solid | Darkening indicates oxidation |

| Melting Point | >200°C | Characteristic of amino-benzothiazoles |

Phase 2: Reductive Deamination (Sandmeyer-type)

To obtain the target 6-bromo-5-methyl-1,3-benzothiazole , the 2-amino group must be removed. Classical aqueous diazotization (

Protocol 1.2: Tert-Butyl Nitrite Mediated Deamination

-

Reagents: 2-Amino-6-bromo-5-methylbenzothiazole (1.0 eq), tert-Butyl Nitrite (tBuONO, 1.5 eq), DMF (anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck flask under Argon.

-

Solubilization: Dissolve the 2-amino intermediate (10 mmol) in anhydrous DMF (30 mL). Heat to 60°C to ensure complete dissolution.

-

Radical Initiation: Add tert-Butyl Nitrite (1.5 eq) dropwise via syringe pump over 20 minutes.

-

Observation: Evolution of Nitrogen gas (

) will be vigorous. Ensure adequate venting.

-

-

Completion: Stir at 65-70°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material spot should disappear, replaced by a less polar spot (Target).

-

Workup: Cool to RT. Dilute with Diethyl Ether (100 mL) and wash with water (3 x 50 mL) to remove DMF.

-

Purification: Flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Mechanism of Action (Radical Pathway):

Figure 2: Radical deamination pathway via diazonium intermediate.

Alternative Route: Direct Condensation (If Thiol Available)

If 2-amino-5-bromo-4-methylbenzenethiol is available (e.g., via hydrolytic cleavage of the Herz salt), a one-step condensation is possible.

-

Reagents: Thiol precursor, Triethyl Orthoformate (

), p-TsOH (cat). -

Conditions: Reflux in Ethanol for 4 hours.

-

Advantage: Avoids the deamination step.

-

Disadvantage: The thiophenol precursor is prone to oxidative dimerization (disulfide formation), reducing yield.

Quality Control & Characterization

For drug development applications, the following analytical criteria must be met to ensure the regiochemistry is correct (6-bromo-5-methyl vs 5-bromo-6-methyl).

| Technique | Expected Signal (Target: 6-Br-5-Me) | Diagnostic Value |

| 1H NMR | Two aromatic singlets (C4-H and C7-H) | Para-substitution pattern on the benzo ring. |

| NOESY | NOE correlation between Methyl protons and C4-H. | Confirms Methyl is at pos 5 (adjacent to C4). |

| 13C NMR | Distinct shift for C2 (approx 155 ppm). | Confirms Benzothiazole core.[1][2][3][5][6] |

| HRMS | [M+H]+ matches C8H6BrNS isotope pattern (1:1 Br doublet). | Confirms elemental composition. |

Troubleshooting Regioselectivity: If the starting aniline was 4-bromo-3-methylaniline, the NOESY spectrum is the definitive proof.

-

Target (6-Br-5-Me): Methyl group (Pos 5) shows NOE with proton at Pos 4. Proton at Pos 7 is isolated (no strong NOE to Me).

-

Isomer (5-Br-6-Me): Methyl group (Pos 6) shows NOE with proton at Pos 7.

Safety & Handling

-

Bromine (

): Highly corrosive and volatile. Use only in a fume hood with a dropping funnel. Keep sodium thiosulfate solution nearby to neutralize spills. -

Tert-Butyl Nitrite: Explosion hazard upon heating. Store in a refrigerator. Do not overheat the reaction mixture (>80°C) to avoid runaway decomposition.

-

Benzothiazoles: Many derivatives are skin sensitizers. Wear nitrile gloves and long sleeves.

References

-

Hugerschhoff Reaction General Procedure

-

Regioselectivity in Aniline Cyclizations

-

Deamination Methodologies

-

Benzothiazole Properties & Data

-

ChemicalBook Entry: 6-Bromo-2-methyl-1,3-benzothiazole (Analogue data).[9]

-

Sources

- 1. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Deamination [organic-chemistry.org]

- 9. 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2 [chemicalbook.com]

Technical Monograph: 6-Bromo-5-methylbenzothiazole

This is a comprehensive technical guide on 6-Bromo-5-methylbenzothiazole , structured as a high-level monograph for research and development professionals.

Chemical Class: Halogenated Heterocycle | Scaffold Utility: Kinase Inhibitors, Radioligands

Executive Summary

6-Bromo-5-methylbenzothiazole is a specialized pharmacophore scaffold valued in medicinal chemistry for its dual-functionalization potential. Unlike the more common 6-bromo-2-methylbenzothiazole, the 5-methyl isomer offers a unique steric and electronic profile. The C6-bromine atom serves as a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C5-methyl group provides a site for benzylic functionalization or hydrophobic interaction within a binding pocket. This guide details the physicochemical properties, synthesis logic, and reactivity patterns essential for utilizing this compound in drug discovery.

Physicochemical Profile

Note: Data presented below combines experimental values for the scaffold class with predicted parameters for this specific isomer where direct experimental data is proprietary.

Table 1: Key Chemical Identifiers & Constants

| Property | Specification |

| IUPAC Name | 6-Bromo-5-methyl-1,3-benzothiazole |

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight | 228.11 g/mol |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 (N, S) |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 92–96 °C (Predicted range based on analogs) |

| Solubility | Soluble in DCM, DMSO, EtOAc; Insoluble in Water |

Spectral Signature (Predicted)

-

¹H NMR (DMSO-d₆): Distinctive due to the para-substitution pattern on the benzene ring.

-

δ 9.35 (s, 1H): C2-H (Deshielded by N and S).

-

δ 8.35 (s, 1H): C7-H (Singlet, ortho to Br, deshielded).

-

δ 7.95 (s, 1H): C4-H (Singlet, ortho to Me).

-

δ 2.45 (s, 3H): C5-CH₃ (Benzylic methyl).

-

-

¹³C NMR: Key signals at ~155 ppm (C2), ~120 ppm (C-Br), ~135 ppm (C-Me).

Synthetic Methodology

The synthesis of 6-bromo-5-methylbenzothiazole is not a trivial single-step process. The most robust route utilizes the Hugerschoff Reaction on a specific aniline precursor to ensure correct regiochemistry.

Core Precursor Selection

To achieve the 6-bromo-5-methyl substitution pattern, the starting material must be 4-bromo-3-methylaniline (CAS 6968-24-7).

-

Regiochemistry Logic: Cyclization of 4-bromo-3-methylaniline with a sulfur source can occur at position 2 (sterically hindered by the methyl group) or position 6 (sterically open). The reaction overwhelmingly favors the C6 position , yielding the 2-amino-benzothiazole intermediate with the correct substitution pattern.

Protocol A: Synthesis of 2-Amino-6-bromo-5-methylbenzothiazole

Reagents: 4-Bromo-3-methylaniline, KSCN, Bromine (Br₂), Glacial Acetic Acid.

-

Dissolution: Dissolve 4-bromo-3-methylaniline (1.0 eq) and Potassium Thiocyanate (4.0 eq) in glacial acetic acid (10 mL/g) under N₂ atmosphere.

-

Bromination (Cyclization): Cool to 0–5 °C. Add Bromine (1.0 eq) in acetic acid dropwise over 30 minutes. Critical: Maintain temperature <10 °C to prevent over-bromination.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. The mixture will thicken as the hydrobromide salt precipitates.

-

Workup: Pour into ice water. Neutralize with NH₄OH to pH 8–9. Filter the resulting solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typically 75–85%.

-

Protocol B: Deamination to 6-Bromo-5-methylbenzothiazole

To remove the 2-amino group and obtain the target scaffold. Reagents: NaNO₂, H₃PO₂ (Hypophosphorous acid), HCl.

-

Diazotization: Suspend the 2-amino intermediate in concentrated HCl at -5 °C. Add NaNO₂ (1.2 eq) aqueous solution dropwise. Stir for 30 min to form the diazonium salt.

-

Reduction: Add pre-cooled 50% H₃PO₂ (5.0 eq) dropwise.

-

Evolution: Stir at 0 °C for 1 hour, then allow to warm to RT overnight. Nitrogen gas evolution indicates reaction progress.

-

Extraction: Dilute with water, extract with EtOAc (3x). Wash organic layer with NaHCO₃ and Brine.

-

Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Visualization: Synthesis Pathway

Caption: Step-wise synthesis from aniline precursor via Hugerschoff cyclization and reductive deamination.

Reactivity & Functionalization

The chemical value of 6-bromo-5-methylbenzothiazole lies in its orthogonal reactivity.

C6-Bromine: Cross-Coupling Hub

The bromine at C6 is an excellent electrophile for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 90 °C.

-

-

Buchwald-Hartwig: Amination with primary/secondary amines.

-

Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C.

-

C2-Hydrogen: C-H Activation

The proton at C2 is relatively acidic (pKa ~28) due to the electron-withdrawing nature of the C=N bond.

-

Lithiation: Treatment with n-BuLi at -78 °C generates the 2-lithio species, which can be trapped with electrophiles (e.g., aldehydes, CO₂, halogens).

-

Radical Minisci: Direct alkylation at C2 using carboxylic acids and silver catalysis.

C5-Methyl: Benzylic Functionalization

The methyl group is deactivated by the bromine but activated by the aromatic system.

-

Bromination: NBS/AIBN yields the benzyl bromide, allowing for SN2 substitution (e.g., introducing amines or ethers).

Visualization: Reactivity Map

Caption: Orthogonal reactivity sites allowing diverse library generation from a single scaffold.

Medicinal Chemistry Applications

Kinase Inhibition

The benzothiazole moiety mimics the purine ring of ATP, making it a privileged scaffold for kinase inhibitors.

-

Case Study (PI3K): Substitution at C2 with a urea or amide linker often engages the hinge region of the kinase ATP-binding pocket. The C6-aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket II, improving selectivity.

Imaging Agents

-

Radio-labeling: The C6-Bromine can be exchanged for Iodine-123 or Fluorine-18 (via stannyl precursors) for PET/SPECT imaging of amyloid plaques or specific receptors.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. May be harmful if swallowed.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (protect from direct light to prevent benzylic oxidation).

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Hugerschoff Reaction Mechanism: Journal of the Chemical Society, "The Action of Bromine on Arylthioureas." Link (Generalized mechanism reference).

-

Benzothiazole Synthesis Review: Chemical Reviews, "Recent Advances in the Synthesis of Benzothiazoles." Link

-

Precursor Data: PubChem Compound Summary for 4-Bromo-3-methylaniline (CAS 6968-24-7). Link

-

Suzuki Coupling Protocols: Organic Reactions, "Palladium-Catalyzed Cross-Coupling Reactions."[1][2] Link

(Note: Specific spectral data for this exact isomer is derived from standard substituent effects in benzothiazole chemistry as direct open-access spectral libraries for this specific CAS are limited.)

Sources

Technical Guide: Structure Elucidation of 6-Bromo-5-Methylbenzothiazole

[1]

Executive Summary

Objective: To provide a definitive methodology for the structural assignment of 6-bromo-5-methylbenzothiazole, distinguishing it from its regioisomers (particularly 5-bromo-6-methylbenzothiazole).

Significance: Benzothiazoles are privileged scaffolds in medicinal chemistry, serving as the core for antitumor (e.g., Phortress), neuroprotective (e.g., Riluzole), and antimicrobial agents. The specific functionalization at positions 5 and 6 is critical for structure-activity relationship (SAR) studies, as these positions often dictate metabolic stability and hydrophobic pocket occupancy in protein targets.

The Challenge: The primary analytical challenge lies in the regio-ambiguity of the benzene ring substitutions.[1] Standard 1H NMR often yields isolated singlets for H4 and H7, making assignment impossible without scalar coupling analysis or spatial proximity experiments (NOE). This guide outlines a self-validating workflow using MS, NMR (1D/2D), and X-ray crystallography.

Part 1: Synthetic Context & The Regioisomer Challenge

To elucidate the structure, one must first understand the synthetic origin. The ambiguity often arises during the cyclization of aniline precursors.

Retrosynthetic Logic

The most robust route to fix the 5,6-substitution pattern is to start with a pre-functionalized aniline.[1]

-

Precursor: 4-Bromo-3-methylaniline.[1]

-

Method: Jacobson cyclization (thioanilide intermediate) or oxidative cyclization of the corresponding thioamide.

The Isomer Problem

Even with a directed synthesis, cyclization can sometimes occur at the crowded ortho-position, or starting material purity can lead to isomeric mixtures.

Part 2: Mass Spectrometry & Elemental Analysis[1]

Before complex spectral assignment, the molecular composition must be validated.

Isotope Pattern Analysis

Bromine possesses a unique isotopic signature that serves as the first checkpoint.[1]

-

Observation: The mass spectrum (EI or ESI+) will show a molecular ion peak (

) and an ( -

Logic: Natural abundance of

(50.69%) and -

Diagnostic: Absence of this 1:1 doublet indicates dehalogenation or incorrect synthesis.[1]

Table 1: Calculated MS Data

| Ion | m/z (Calculated) | Relative Intensity | Interpretation |

|---|

|

Part 3: NMR Spectroscopy (The Core Elucidation)

This is the critical section. We rely on Nuclear Overhauser Effect Spectroscopy (NOESY) to solve the spatial puzzle.

1H NMR Assignment Strategy

-

Solvent: DMSO-

(preferred for solubility and preventing H/D exchange of the acidic H2).[1] -

H2 (Thiazole Proton): Appears as a sharp singlet very downfield (

9.0–9.4 ppm) due to the electron-withdrawing nature of the C=N bond and Sulfur. -

Aromatic Protons (H4 and H7): In the 5,6-disubstituted system, H4 and H7 are para to each other. They will appear as two distinct singlets (or weak doublets with

Hz) in the aromatic region ( -

Methyl Group: A sharp singlet at

2.4–2.5 ppm.[1]

The "Smoking Gun": 1D NOE Difference Experiment

To distinguish 6-bromo-5-methyl from 5-bromo-6-methyl, we irradiate the methyl group resonance.[1]

-

Hypothesis (Target: 6-bromo-5-methyl):

-

Hypothesis (Isomer: 5-bromo-6-methyl):

Visualization of the Logic

Figure 1: Decision tree for the structural assignment of benzothiazole regioisomers using NOE.

Part 4: Experimental Protocols

Synthesis of 6-bromo-5-methylbenzothiazole (Jacobson Method)

Note: This protocol assumes the use of 4-bromo-3-methylaniline as the starting material.[1]

-

Thioanilide Formation:

-

Dissolve 4-bromo-3-methylaniline (10 mmol) in pyridine (20 mL).

-

Add benzoyl chloride (11 mmol) dropwise at 0°C. Stir for 2h.

-

Treat the resulting amide with Lawesson’s reagent (0.6 eq) in refluxing toluene for 4h to generate the thioanilide.

-

-

Cyclization:

-

Workup:

-

Cool, filter the precipitate, and recrystallize from Ethanol/Water.

-

NMR Characterization Protocol

Sample Prep: Dissolve 5-10 mg of purified compound in 0.6 mL DMSO-

Step-by-Step Workflow:

-

Run standard 1H: Verify purity and integration (Methyl = 3H, H2 = 1H, Ar-H = 1H each).

-

Run HSQC: Correlate protons to carbons. This separates the signals if H4 and H7 overlap in 1H.[1]

-

Run HMBC: Look for long-range coupling.

-

H2 should couple to C3a (bridgehead) and C7a.

-

Methyl protons should couple to C5 (ipso), C4 (ortho), and C6 (ortho-Br).

-

-

Run 1D NOE:

Part 5: X-Ray Crystallography (The Gold Standard)

If the compound is solid (expected mp > 90°C), single-crystal XRD provides absolute structural proof, including bond lengths affected by the heavy Bromine atom.

Crystallization Method: Slow evaporation of an Ethanol/DCM (3:1) solution at room temperature.

Key Parameters to Check:

-

Space Group: Likely

or similar monoclinic system common for planar heterocycles.[1] -

C-Br Bond Length: Typical range 1.89–1.91 Å.[1]

-

Planarity: The benzothiazole system should be essentially planar (dihedral angle < 1°).

Figure 2: Crystallographic workflow for absolute structure determination.[1]

References

-

Synthesis of Benzothiazoles

- Gupta, P. K. et al. "Recent advances in the synthesis of benzothiazoles: A review." Journal of Heterocyclic Chemistry, 2021.

-

Jacobson Cyclization Mechanism:

- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Ed, 2016.

-

Structural Data Comparison

-

Pharmacological Context

-

Jimenez, A., et al. "Design and synthesis of benzothiazole derivatives as potent antitumor agents." Journal of Medicinal Chemistry.

-

Technical Guide: Characterization & Validation of 6-Bromo-5-methylbenzothiazole

Topic: Characterization of 6-Bromo-5-methylbenzothiazole

CAS: 1022151-33-2

Molecular Formula: C

Executive Summary & Strategic Profile

6-Bromo-5-methylbenzothiazole is a critical heterocyclic building block, distinct from its more common 2-substituted analogs.[2] Its specific 5,6-substitution pattern on the benzenoid ring makes it a high-value scaffold for:

-

Amyloid Imaging Agents: The 5,6-disubstituted benzothiazole core mimics the planar architecture of Thioflavin T, essential for intercalating into

-sheet rich fibrils (e.g., Alzheimer’s A -

Kinase Inhibitors: The C-6 bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the pharmacophore into the ATP-binding pocket, while the C-5 methyl group provides a hydrophobic anchor that can induce selectivity via steric clashes in the gatekeeper region.[2]

This guide provides a rigorous, self-validating protocol for the structural confirmation of 6-bromo-5-methylbenzothiazole, specifically addressing the challenge of distinguishing it from its regioisomer, 6-bromo-7-methylbenzothiazole.[2]

Physicochemical Profiling

Understanding the baseline properties is essential for handling and formulation during early-stage discovery.[2]

| Property | Value (Predicted/Experimental) | Relevance |

| Molecular Weight | 228.11 g/mol | Fragment-based drug design (FBDD) compliant.[2][3] |

| LogP (Octanol/Water) | ~3.2 - 3.5 | High lipophilicity; requires DMSO/MeOH for stock solutions.[2] |

| Topological Polar Surface Area (TPSA) | ~41 Å | Good blood-brain barrier (BBB) permeability potential.[2] |

| pKa (Conjugate Acid) | ~1.0 - 1.5 | Weakly basic N-3; protonates only in strong acid (e.g., TFA).[2] |

| Solubility | Low in water; High in DCM, DMSO, EtOAc. | Use non-polar solvents for extraction (DCM/EtOAc).[2] |

Synthesis & Impurity Logic (The "Why" Behind the Analysis)

To characterize the molecule accurately, one must understand its genesis.[2] The standard synthesis involves the Jacobson cyclization or oxidative cyclization of 4-bromo-3-methylaniline .[2]

Regioselectivity Challenge

The cyclization of 3-substituted anilines is not perfectly regioselective.

-

Path A (Major): Cyclization at the less hindered C-6 position (ortho to NH

, para to Methyl) yields the desired 6-bromo-5-methylbenzothiazole .[2] -

Path B (Minor Impurity): Cyclization at the hindered C-2 position (ortho to NH

, ortho to Methyl) yields the regioisomer 6-bromo-7-methylbenzothiazole .[2]

Critical QC Checkpoint: Your analytical method must be capable of resolving these two isomers. A simple 1D

Figure 1: Synthetic pathways leading to the target and its critical regioisomer impurity.

Spectroscopic Identification (The Core Protocol)[2]

A. Mass Spectrometry (MS)[2][4][5]

-

Ionization: ESI+ or APCI+.[2]

-

Diagnostic Signal:

B. Nuclear Magnetic Resonance (NMR) Strategy

This is the primary validation step.[2] The benzothiazole ring protons (H-2, H-4, H-7) must be assigned correctly.[2]

Predicted

H NMR Shifts (in DMSO-

)

| Proton | Position | Multiplicity | Shift ( | Coupling ( | Diagnostic Logic |

| H-2 | Thiazole Ring | Singlet (s) | 9.30 - 9.45 | - | Most deshielded due to C=N and S heteroatoms.[2] |

| H-7 | Benzene Ring | Singlet (s) | 8.35 - 8.45 | ~0 Hz | Ortho to Br (deshielding), Meta to Me.[2] "Bottom" proton.[2] |

| H-4 | Benzene Ring | Singlet (s) | 7.90 - 8.00 | ~0 Hz | Ortho to Me (shielding), Meta to Br.[2] "Top" proton.[2] |

| Me-5 | Methyl Group | Singlet (s) | 2.45 - 2.55 | - | Diagnostic aliphatic signal.[2] |

*Note: H-4 and H-7 are para to each other.[2] Para-coupling is typically negligible (~0-1 Hz), appearing as singlets.[2]

The "Self-Validating" NOE Experiment

To conclusively prove you have the 5-methyl isomer and not the 7-methyl isomer, you must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.[2]

-

Hypothesis: If the methyl group is at position 5, it is spatially close (ortho) to H-4 .[2]

-

Experiment: Irradiate the Methyl signal (~2.5 ppm).

-

Result (Pass): Observation of a strong NOE enhancement of the H-4 aromatic singlet (~7.95 ppm).[2]

-

Result (Fail/Impurity): If the methyl is at position 7, it is ortho to the Sulfur (pos 1) and the Bromine (pos 6).[2] There is no proton ortho to the methyl group.[2] You would see zero NOE enhancement of any aromatic proton.[2]

Figure 2: The definitive NOE logic flow for distinguishing regioisomers.

Functional Derivatization (Chemical Validation)

For drug development professionals, characterizing the reactivity is as important as the structure.[2]

-

Lithium-Halogen Exchange (C-6 Functionalization):

-

Protocol: Treat with

-BuLi at -78°C in THF. -

Observation: The C-6 bromine is exchanged.[2] Quenching with DMF yields the 6-formyl-5-methylbenzothiazole .[2]

-

Warning: The C-2 proton is acidic.[2] If

-BuLi is used without care, deprotonation at C-2 occurs first or concurrently.[2] Use t-BuLi or protect C-2 if exclusive C-6 lithiation is required.[2]

-

-

Suzuki-Miyaura Coupling:

-

Protocol: Pd(dppf)Cl

, Arylboronic acid, K -

Observation: Clean conversion to the 6-aryl derivative confirms the integrity of the C-Br bond and the absence of catalyst poisons (e.g., residual sulfur from synthesis).[2]

-

References

-

Synthesis of Benzothiazoles: Laha, J. K., et al. "Intramolecular Michael addition of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-iminocarboxylic acids...".[2] J. Org.[2][4] Chem., 2022, 87 , 2315-2323.[4] [2] - Regiochemistry of Jacobson Cyclization: Woolston, C. R. J., et al. "Regiocontrol in the synthesis of benzothiazoles". Tetrahedron, 2010, 66, 6221.

-

General NMR Characterization: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.[2] (Standard reference for substituent effects).

-

Applications in Amyloid Imaging: Mathis, C. A., et al. "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles...".[2] J. Med.[2] Chem., 2003, 46 , 2740. [2]

Sources

The Benzothiazole Scaffold: A Technical Guide to Rational Design, Synthesis, and Validation

Executive Summary: The "Privileged" Scaffold

In the hierarchy of medicinal chemistry, benzothiazole (benzo[d]thiazole) is classified as a "privileged scaffold"—a molecular framework capable of binding to multiple, functionally diverse receptors with high affinity. Its utility extends beyond simple bioactivity; it is a lipophilic pharmacophore that mimics purine bases, allowing it to intercalate with DNA or bind competitively to ATP-binding pockets in kinases.

This guide moves beyond basic literature reviews to provide a reproducible, logic-driven framework for the discovery of novel benzothiazole derivatives. We focus on three critical pillars: Rational Design (SAR) , Green Synthetic Methodology , and Mechanistic Validation (EGFR/DNA Gyrase) .

Rational Design & SAR Logic

Random screening is no longer a viable economic model. The design of benzothiazole derivatives must be driven by Structure-Activity Relationship (SAR) logic that balances potency with physicochemical properties.

The Pharmacophore Map

The benzothiazole core consists of a benzene ring fused to a thiazole ring.[1] Modification strategies should target three specific vectors:

-

Position 2 (C-2): The critical vector for target specificity. Substitution here with aryl or heteroaryl rings (via Schiff bases or direct linkages) determines the "warhead" activity.

-

Position 6 (C-6): The metabolic handle. Electron-withdrawing groups (F, NO2) or lipophilic donors (OCH3) here modulate metabolic stability and membrane permeability.

-

The Nitrogen (N-3): Essential for Hydrogen bonding interactions within the receptor pocket (e.g., Glu-738 in EGFR).

Computational Workflow

Before synthesis, candidates must pass a virtual screening filter.

Figure 1: In silico filtration workflow for benzothiazole candidate selection.

Advanced Synthetic Architectures

Traditional Jacobson cyclization often requires harsh oxidative conditions (K3Fe(CN)6) or corrosive acids. Modern drug discovery demands Green Chemistry protocols that are scalable and minimize toxic waste.

Protocol: Catalyst-Free Glycerol-Mediated Synthesis

This protocol utilizes glycerol as a biodegradable, recyclable solvent that promotes the condensation of 2-aminothiophenol with aldehydes without external metal catalysts.

Mechanism: Glycerol acts as a hydrogen-bond donor, activating the carbonyl carbon of the aldehyde and stabilizing the transition state.

Experimental Workflow

Reagents:

-

2-Aminothiophenol (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Glycerol (Solvent, 5-10 mL per mmol)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL).

-

Reaction: Heat the mixture to 100–110°C with magnetic stirring.

-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 2:8). Reaction typically completes in 30–60 minutes.

-

Observation: The solution will darken as the Schiff base intermediate cyclizes.

-

-

Quench: Cool the reaction mixture to room temperature. Pour the viscous mixture into crushed ice-water (50 mL) with vigorous stirring.

-

Isolation: The product will precipitate as a solid.[2] Filter under vacuum.

-

Purification: Wash the solid with cold water (3x) to remove residual glycerol. Recrystallize from hot ethanol to obtain pure 2-arylbenzothiazole.

Yield Expectation: 85–95% depending on aldehyde substituents.[3]

Data: Catalyst Efficiency Comparison

Comparative efficiency of synthetic routes for 2-phenylbenzothiazole.

| Catalyst/Medium | Conditions | Time (min) | Yield (%) | Green Score |

| Glycerol (No Catalyst) | 100°C | 45 | 92 | High |

| Iodine (I2) | DMSO, 140°C | 120 | 80 | Low |

| PPA (Polyphosphoric Acid) | 200°C | 180 | 65 | Very Low |

| Blue LED (Photoredox) | RT, Air | 360 | 88 | Medium |

Mechanistic Validation

Once synthesized, the "black box" of biological activity must be illuminated. We focus on two high-value targets: EGFR (Cancer) and DNA Gyrase (Antimicrobial) .

Anticancer: EGFR Tyrosine Kinase Inhibition

Benzothiazoles function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), preventing autophosphorylation and downstream signaling.

Key Interaction: The Nitrogen (N-3) accepts a hydrogen bond from Met-793 or Cys-797 in the hinge region, while the C-2 aryl group extends into the hydrophobic pocket.

Figure 2: Signal transduction blockade. Benzothiazoles prevent the PI3K/AKT cascade by competitively inhibiting EGFR phosphorylation.

Antimicrobial: DNA Gyrase Inhibition

In bacterial models (E. coli, S. aureus), benzothiazoles target DNA Gyrase (Subunit B), an enzyme essential for DNA supercoiling. This mechanism is distinct from β-lactams, making benzothiazoles effective against MRSA.

SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) at the C-6 position significantly enhance antimicrobial potency by increasing the lipophilicity required to penetrate the bacterial cell wall.

Lead Optimization (ADMET)

The primary failure point for benzothiazoles is aqueous solubility . The fused aromatic system creates high lipophilicity (LogP > 4), leading to poor oral bioavailability.

Optimization Strategy:

-

Polar Appendages: Introduce morpholine or piperazine rings at the C-6 position to lower LogP without sacrificing binding affinity.

-

Salt Formation: Convert the basic N-3 nitrogen into a hydrochloride or mesylate salt.

Self-Validating Check:

-

If LogP > 5

Then introduce solubilizing group (Morpholine). -

If tPSA < 40 Ų

Then add H-bond donors to improve solubility.

References

-

Green Synthesis Protocol: Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst. (PMC). Link

-

Anticancer Mechanism (EGFR): EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies.[4][5] (NIH/PubMed). Link

-

Antimicrobial SAR: Recent insights into antibacterial potential of benzothiazole derivatives. (NIH/PubMed). Link

-

Riluzole Pharmacology: Riluzole Mechanism of Action & Benzothiazole Class.[6][7] (PubChem). Link

-

Photoredox Synthesis: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (Semantic Scholar). Link

Sources

- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medlink.com [medlink.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Advanced Strategies in Benzothiazole Synthesis: From Classical Condensation to C-H Functionalization

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antitumor agents (e.g., Phortress), neuroprotective drugs (Riluzole), and amyloid-imaging agents. For the drug development chemist, the challenge is no longer just making the ring, but doing so with regiocontrol, functional group tolerance, and scalability.

This technical guide moves beyond basic textbook preparations. We analyze the causality behind synthetic choices, comparing the robust 2-aminothiophenol condensation platform against the orthogonal thiobenzanilide C-H functionalization approach. We provide self-validating protocols and mechanistic visualizations to ensure reproducibility in a high-throughput or process chemistry setting.

Part 1: Strategic Disconnection Analysis

Before selecting a protocol, the synthetic chemist must analyze the substrate's electronic and steric profile.

| Synthetic Strategy | Primary Disconnection | Best For... | Limitations |

| 2-Aminothiophenol (2-ATP) Condensation | N-C2 & S-C2 bond formation | Rapid access to 2-substituted benzothiazoles; combinatorial libraries. | Requires ortho-aminothiophenols (prone to dimerization); limited diversity on the benzene ring. |

| Jacobson/Hugerschoff Cyclization | C-S bond formation (Intramolecular) | Accessing benzothiazoles from stable thiobenzanilides; avoiding thiols. | Harsh oxidants (traditional); regioselectivity issues in meta-substituted anilines. |

| Transition Metal C-H Activation | C-S bond formation (Catalytic) | Late-stage functionalization; high atom economy; synthesis from simple anilides. | Cost of Pd/Cu catalysts; potential heavy metal contamination in pharma intermediates. |

| Radical/Photocatalytic | Radical C-S coupling | Green chemistry; mild conditions; metal-free. | Substrate scope often limited to electron-rich aromatics; light source scalability. |

Part 2: The 2-Aminothiophenol (2-ATP) Platform

Mechanistic Insight: Controlling the Oxidation State

The condensation of 2-aminothiophenol with aldehydes is not a simple dehydration. It proceeds through a benzothiazoline intermediate which must be oxidized to the aromatic benzothiazole.[1]

-

Critical Control Point: If the reaction stalls, it is often because the intermediate benzothiazoline is stable. An oxidant (air, O2, DMSO, or H2O2) is required to drive the equilibrium to the aromatic product.

-

Side Reaction: 2-ATP readily dimerizes to the disulfide, which is inactive. Reactions should be run under inert atmosphere until the condensation step is complete, or with a reducing agent (e.g., Na2S2O5) if using old stock.

Visualization: Condensation-Oxidation Pathway

Figure 1: The stepwise mechanism from 2-aminothiophenol to benzothiazole, highlighting the critical oxidative aromatization step.

Validated Protocol: Green Synthesis using H2O2/HCl

Based on the work of Guo et al. and recent optimizations.

Why this method? It avoids toxic high-boiling solvents (DMSO, DMF) and uses H2O2 as a clean oxidant, ensuring the benzothiazoline intermediate is fully converted.

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

H2O2 (30% aq, 6.0 equiv)

-

HCl (conc, 3.0 equiv)[2]

Step-by-Step:

-

Preparation: Dissolve 2-aminothiophenol (5 mmol) and aldehyde (5 mmol) in Ethanol (10 mL) in a round-bottom flask.

-

Catalyst Addition: Add HCl (15 mmol) dropwise. Stir for 5 minutes.

-

Oxidant Addition: Add H2O2 (30 mmol) slowly at room temperature. Note: Exotherm possible.

-

Reaction: Stir at room temperature for 45-60 minutes. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The disappearance of the thiol spot and the appearance of a fluorescent spot indicates conversion.

-

Workup: Pour the mixture into ice-cold water (50 mL). The product usually precipitates.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/water if necessary.

Self-Validation Check: If the product remains oily or smells strongly of thiol, oxidation is incomplete. Add more H2O2 or gently warm to 40°C.

Part 3: The Thiobenzanilide Platform (C-H Activation)

Mechanistic Insight: The Palladium Cycle

For substrates where 2-aminothiophenol is unavailable or unstable, constructing the ring from a thiobenzanilide via C-H activation is superior. This method utilizes a Pd(II) catalyst to activate the ortho-C-H bond of the phenyl ring.

-

Key Driver: The presence of a Cu(I) co-catalyst is essential to reoxidize the Pd(0) species back to Pd(II), closing the catalytic cycle.

-

Regioselectivity: Electronic effects on the N-phenyl ring dictate selectivity. Electron-donating groups generally favor cyclization at the para-position relative to the donor (ortho to the nitrogen).

Visualization: Pd-Catalyzed C-H Functionalization

Figure 2: Catalytic cycle for the Pd-mediated intramolecular cyclization of thiobenzanilides.

Validated Protocol: Pd(II)/Cu(I) Co-Catalyzed Synthesis

Based on Inamoto et al. (2008) and subsequent optimizations.

Reagents:

-

Thiobenzanilide derivative (1.0 equiv)

-

PdCl2 or Pd(OAc)2 (5-10 mol%)

-

CuI (50 mol%)[6]

-

Tetrabutylammonium bromide (TBAB) (2.0 equiv) - Acts as a phase transfer agent and stabilizes Pd nanoparticles.

-

DMSO (Solvent)[7]

Step-by-Step:

-

Setup: In a screw-cap vial, combine thiobenzanilide (0.5 mmol), PdCl2 (0.025 mmol), CuI (0.25 mmol), and TBAB (1.0 mmol).

-

Solvent: Add DMSO (2 mL). Flush with Argon/Nitrogen briefly, then seal. Note: While the re-oxidation requires an oxidant, DMSO or trace air often suffices in this specific protocol, though adding an explicit oxidant like Ag2CO3 is common in variations.

-

Heating: Heat to 110-130°C for 12 hours.

-

Monitoring: Check by LC-MS. Look for the loss of [M+2] mass (loss of 2 protons).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMSO and salts. Dry organic layer over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Part 4: Emerging Technologies & Comparative Data

Metal-Free Photocatalysis

Recent advances (e.g., Rose Bengal or Eosin Y catalysis) allow for the cyclization of thiobenzanilides using visible light.

-

Mechanism: Generation of a thio-radical cation via Single Electron Transfer (SET), followed by radical cyclization.

-

Pros: Room temperature, no heavy metals.

-

Cons: Requires dilute conditions to prevent polymerization; light penetration issues on scale.

Quantitative Comparison of Methods

| Feature | Acid/H2O2 Condensation | Pd-Catalyzed C-H Activation | Photocatalytic Cyclization |

| Atom Economy | High (Byproduct: H2O) | Moderate (Ligands, Oxidants) | High |

| Reaction Time | < 1 Hour | 12-24 Hours | 12-48 Hours |

| Temperature | Room Temp | > 100°C | Room Temp |

| Functional Group Tol. | High (Avoids acid-labile groups) | Moderate (Avoids Pd-poisons like free amines) | High |

| Scalability | Excellent (kg scale feasible) | Moderate (Catalyst cost) | Low (Photon flux limit) |

References

-

Inamoto, K., Hasegawa, C., Hiroya, K., & Doi, T. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process.[6][8] Organic Letters, 10(22), 5147–5150. Link

- Guo, Y.-J., Tang, R.-Y., Zhong, P., & Li, J.-H. (2009). Efficient Synthesis of 2-Substituted Benzothiazoles Catalyzed by H2O2/HCl System. Ultrasonics Sonochemistry (Cited in context of green modifications).

-

Le, Z. G., et al. (2011). Ionic liquid-promoted synthesis of benzothiazoles.[9] Journal of Heterocyclic Chemistry.

- Wang, M., et al. (2012). Metal-free oxidative cyclization of thiobenzanilides. Organic Letters.

-

BenchChem Technical Guides. (2025). Optimizing Condensation Reactions of 2-Aminothiophenols. Link

-

Ranu, B. C., Jana, R., & Dey, S. S. (2004).[9] An efficient and green synthesis of 2-arylbenzothiazoles in an ionic liquid.[9] Chemistry Letters, 33(3), 286-287. Link

-

Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. The Journal of Organic Chemistry, 68(22), 8693-8696. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process | Scilit [scilit.com]

- 9. Benzothiazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 6-Bromo-5-methylbenzothiazole: Starting Materials and Strategic Execution

Introduction

6-Bromo-5-methylbenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted benzothiazole core serves as a versatile scaffold for the development of novel therapeutic agents, including but not limited to kinase inhibitors, antimicrobial agents, and compounds with neuroprotective properties. The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 5-position imparts unique physicochemical properties that can be exploited for targeted molecular design. This guide provides a comprehensive technical overview of the primary synthetic strategies for obtaining 6-bromo-5-methylbenzothiazole, with a focus on the selection of starting materials and the rationale behind the proposed synthetic routes.

Overview of Synthetic Strategies

The synthesis of 6-bromo-5-methylbenzothiazole can be approached via two principal strategic pathways. The choice between these routes will often depend on the availability of starting materials, desired scale of synthesis, and the specific purity requirements of the final product.

-

Route A: Convergent Synthesis from a Pre-functionalized Aniline. This strategy involves the construction of the benzothiazole ring from a suitably substituted aniline precursor that already contains the requisite bromo and methyl functionalities. This multi-step approach offers a high degree of control over the regiochemistry of the final product.

-

Route B: Late-Stage Bromination of a Benzothiazole Core. This approach commences with the more readily available 5-methylbenzothiazole, followed by direct electrophilic bromination to introduce the bromine atom at the 6-position. The success of this route is contingent upon achieving high regioselectivity in the bromination step.

The logical flow of these two synthetic approaches is depicted in the diagram below.

Caption: Overview of the two primary synthetic routes to 6-bromo-5-methylbenzothiazole.

Route A: Convergent Synthesis from 4-Bromo-3-methylaniline

This route is a robust and highly controlled method for the synthesis of 6-bromo-5-methylbenzothiazole. It begins with the commercially available or readily synthesized 4-bromo-3-methylaniline.

Starting Material: 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline is a key starting material for this route. It can be sourced from commercial suppliers or synthesized from 4-nitrotoluene through a two-step process of bromination followed by reduction.[1][2]

Synthetic Pathway

The overall synthetic pathway from 4-bromo-3-methylaniline is illustrated below.

Caption: Proposed synthetic pathway for Route A.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-methylphenyl isothiocyanate

This transformation proceeds via a Sandmeyer-type reaction. The primary amine of 4-bromo-3-methylaniline is first converted to a diazonium salt, which is then displaced by a thiocyanate group.[3][4]

-

Diazotization: 4-Bromo-3-methylaniline (1.0 eq) is dissolved in a mixture of aqueous hydrochloric acid at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.

-

Thiocyanation: In a separate flask, a solution of potassium thiocyanate (1.5 eq) and a catalytic amount of copper(I) thiocyanate in a suitable solvent is prepared. The cold diazonium salt solution is then added slowly to this mixture. The reaction is allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude isothiocyanate.

Step 2: Reduction to N-(2-Amino-4-bromo-5-methylphenyl)methanethioamide

The isothiocyanate is then reduced to the corresponding thioformamide.

-

Reduction: The crude 4-bromo-3-methylphenyl isothiocyanate (1.0 eq) is dissolved in a suitable solvent such as ethanol. A reducing agent, for instance, sodium borohydride (2.0-3.0 eq), is added portion-wise at room temperature.

-

Work-up: After completion of the reaction (monitored by TLC), the mixture is carefully quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude thioformamide.

Step 3: Oxidative Cyclization to 6-Bromo-5-methylbenzothiazole

The final step is an intramolecular cyclization to form the benzothiazole ring, often referred to as the Jacobson-Hugershoff synthesis.

-

Cyclization: The crude thioformamide from the previous step is dissolved in a solvent such as chlorobenzene or dichlorobenzene. An oxidizing agent, for example, iron(III) chloride (1.2 eq), is added, and the mixture is heated to reflux for several hours.

-

Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 6-bromo-5-methylbenzothiazole.

Scientific Rationale

This convergent approach is advantageous due to its unambiguous regiochemical outcome. Each step is a well-established transformation in organic synthesis. The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4] The subsequent reduction and oxidative cyclization are standard procedures for the formation of the benzothiazole ring from an aniline precursor.

Route B: Late-Stage Bromination of 5-Methylbenzothiazole

This route offers a more atom-economical approach, provided that the bromination of 5-methylbenzothiazole can be controlled to selectively yield the desired 6-bromo isomer.

Starting Material: 5-Methylbenzothiazole

5-Methylbenzothiazole is a commercially available compound and serves as the direct precursor in this synthetic route.

Synthetic Pathway

The synthetic pathway for Route B is a single-step transformation.

Caption: Proposed synthetic pathway for Route B.

Experimental Protocol

-

Bromination: To a solution of 5-methylbenzothiazole (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, N-bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise at room temperature.[5]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS for the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Once the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to isolate 6-bromo-5-methylbenzothiazole.

Scientific Rationale and Regioselectivity

The feasibility of this route hinges on the directing effects of the substituents on the benzothiazole ring during electrophilic aromatic substitution.[1][6]

-

The Thiazole Ring: The fused thiazole ring is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack compared to benzene itself.[7]

-

The Methyl Group: The methyl group at the 5-position is an electron-donating group and an ortho, para-director.[1] This means it will direct incoming electrophiles (in this case, Br⁺) to the 4- and 6-positions.

Given these competing effects, the bromination of 5-methylbenzothiazole is expected to yield a mixture of isomers, primarily the 4-bromo and 6-bromo derivatives. However, the steric hindrance from the peri-position to the sulfur atom of the thiazole ring may disfavor substitution at the 4-position, potentially leading to a higher yield of the desired 6-bromo isomer. The use of a mild brominating agent like NBS is crucial to minimize over-bromination and side reactions.[7]

Comparative Analysis of Synthetic Routes

| Feature | Route A: Convergent Synthesis | Route B: Late-Stage Bromination |

| Number of Steps | Multi-step | Single step |

| Regioselectivity | High (pre-defined) | Moderate to high (dependent on directing effects) |

| Potential Yield | Moderate overall yield due to multiple steps | Potentially higher yield if regioselectivity is high |

| Purification | Multiple purification steps | Potentially challenging separation of isomers |

| Starting Materials | Requires specific substituted aniline | Starts from a more common benzothiazole derivative |

| Scalability | Generally straightforward to scale up | May require optimization for large-scale synthesis to ensure selectivity |

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 6-bromo-5-methylbenzothiazole. Route A, the convergent synthesis from 4-bromo-3-methylaniline, provides a more controlled and predictable synthesis, ensuring the desired regiochemistry. This route is recommended for laboratory-scale synthesis where purity and unambiguous product formation are paramount. Route B, the late-stage bromination of 5-methylbenzothiazole, is a more concise approach that may be suitable for rapid access to the target compound, although it may require careful optimization to achieve high regioselectivity and facilitate purification. The choice of the optimal synthetic route will ultimately be guided by the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

References

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Wikipedia. (2022). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

-

The Pennsylvania State University. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. [Link]

-

Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]

-

Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. [Link]

-

Li, H.-J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. Benzothiazole synthesis [organic-chemistry.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation and Crystallographic Analysis of 6-Bromo-5-Methylbenzothiazole: A Technical Guide

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antitumor, antimicrobial, and neuroprotective agents.[1][2][3] The specific derivative 6-bromo-5-methylbenzothiazole represents a critical intermediate where the interplay between the lipophilic methyl group (position 5) and the polarizable halogen (position 6) dictates solid-state packing and bioavailability.

This guide provides a comprehensive technical workflow for the crystal structure analysis of this compound. Unlike generic protocols, this document focuses on the specific challenges posed by heavy-atom derivatives (bromine) and the steric locking induced by vicinal substitution. It integrates experimental causality, data reduction strategies, and supramolecular analysis to ensure high-fidelity structural resolution.

Chemical Context and Synthesis Logic

Before crystallization, purity is paramount. The vicinal 5-methyl and 6-bromo substituents introduce significant steric strain and electronic differentiation across the benzene ring.

Structural Significance[1][3][4][5][6][7]

-

6-Bromo Position: Acts as a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and a site for Halogen Bonding (XB) in the solid state.

-

5-Methyl Position: Provides a hydrophobic anchor, influencing the solvation shell and crystal growth kinetics.

-

Benzothiazole Core: A planar, electron-deficient system prone to

stacking.

Synthesis Note: This compound is typically accessed via the cyclization of 4-bromo-3-methylaniline derivatives or radical bromination of 5-methylbenzothiazole. Impurities such as the 4-bromo isomer must be removed via column chromatography (Hexane/EtOAc) prior to crystallization attempts, as isomeric mixtures often yield amorphous oils rather than diffraction-quality crystals.

Experimental Protocol: Crystallization & Data Collection

Crystallization Strategy

For 6-bromo-5-methylbenzothiazole, the heavy bromine atom facilitates nucleation, but the methyl group increases solubility in non-polar solvents. A slow evaporation or vapor diffusion method is recommended over cooling to minimize twinning.

Recommended Protocol:

-

Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol (EtOH) or Acetonitrile (MeCN) . These polar aprotic/protic solvents encourage the formation of hydrogen bonds between the solvent and the thiazole nitrogen, slowing precipitation.

-

Vapor Diffusion: Place the inner vial (EtOH solution) inside a larger jar containing Pentane or Hexane . The non-polar antisolvent will slowly diffuse in, lowering solubility gradually.

-

Timeframe: Allow to stand at 4°C for 3-5 days. Rapid evaporation (room temp) often yields needles unsuitable for diffraction; slower growth yields blocks/prisms.

X-Ray Diffraction Parameters

The presence of Bromine (

| Parameter | Setting / Requirement | Rationale |

| Radiation Source | Mo-K | Reduces absorption coefficient ( |

| Temperature | 100 K (Cryostream) | Freezes methyl group rotation; reduces thermal vibration parameters ( |

| Crystal Size | Ensure the crystal is smaller than the beam diameter to maintain uniform intensity. | |

| Strategy | Full sphere data collection is required to accurately model the anomalous dispersion of Bromine. |

Structural Solution and Refinement

The solution of the phase problem is simplified by the "Heavy Atom Effect" of the bromine substituent.

Workflow Visualization

The following diagram outlines the logical flow from raw data to a refined model, highlighting the specific checkpoints for a brominated benzothiazole.

Figure 1: Crystallographic workflow emphasizing the critical absorption correction step necessitated by the bromine substituent.

Handling the Bromine Atom

During the initial solution (using SHELXT or Direct Methods ), the Bromine atom will appear as the highest electron density peak (

-

Absorption Correction: Essential. The linear absorption coefficient (

) will be high. Use multi-scan correction (e.g., SADABS) to account for crystal shape anisotropy. -

Anomalous Dispersion: Br has a significant anomalous scattering factor (

). This can be used to determine absolute structure if the space group is non-centrosymmetric (though unlikely for this achiral molecule, it aids in phase determination).

Analysis of Intermolecular Interactions

In drug design, the solid-state packing of 6-bromo-5-methylbenzothiazole reveals the "supramolecular synthons" that drive protein-ligand binding.

The Halogen Bond (XB)

The most distinct feature of this structure is the potential C-Br...N or C-Br...S interaction.

-

Mechanism: The "sigma-hole" (positive electrostatic potential) on the distal side of the Bromine atom attracts electron-rich nucleophiles (like the Thiazole Nitrogen of a neighboring molecule).

-

Geometry: Look for a C-Br...N angle of

and a distance less than the sum of van der Waals radii (

Pi-Stacking and Methyl Contacts

-

Stacking: The planar benzothiazole rings typically stack in a "head-to-tail" fashion to minimize dipole repulsion. The centroid-to-centroid distance is expected to be

-

Methyl Sterics: The 5-methyl group often disrupts perfect planarity in packing, creating "herringbone" motifs rather than flat sheets.

Comparative Structural Benchmarks

Since the exact structure of the 5-methyl analog is the target, we compare it against established benchmarks for the 6-bromo-2-substituted series to validate the results.

| Structural Feature | 6-Bromo-2-methylbenzothiazole [1] | 6-Bromo-2-methylsulfanylbenzothiazole [2] | Expected: 6-Bromo-5-methyl |

| Space Group | |||

| Z (Molecules/Cell) | 4 | 4 | 4 |

| C-Br Bond Length | 1.902 Å | 1.898 Å | 1.89 - 1.91 Å |

| Packing Motif | |||

| Density ( | 1.65 g/cm³ | 1.78 g/cm³ | ~1.60 - 1.70 g/cm³ |

Supramolecular Pathway Diagram

The following diagram illustrates the competitive intermolecular forces that stabilize the crystal lattice, serving as a map for analyzing the solved structure.

Figure 2: Supramolecular interaction map. The 5-methyl group (Sterics) acts as a modulator, potentially expanding the

References

-

Synthesis and structure of 6-bromo-2-methyl-1,3-benzothiazole. ChemicalBook. (Accessed 2025).[4]

-

Dobrowolski, M. A., Struga, M., & Szulczyk, D. (2011).[5] 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3446.

-

Crystal Structure Analysis of Benzothiazole Derivatives. BenchChem Technical Guides. (Accessed 2025).[4]

-

SHELX Structure Solution and Refinement Programs. George Sheldrick, University of Göttingen. (Standard Crystallographic Software).

Sources

Methodological & Application

Application Notes & Protocols: High-Purity Isolation of 6-bromo-5-methylbenzothiazole using Advanced Chromatographic Techniques

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Purifying 6-bromo-5-methylbenzothiazole

6-bromo-5-methylbenzothiazole is a substituted heterocyclic compound belonging to the benzothiazole class. This structural motif is a "privileged scaffold" in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active agents[1]. The precise placement of the bromo and methyl groups on the benzothiazole core allows for targeted modifications, making it a valuable intermediate in the synthesis of novel therapeutic candidates.

The efficacy, safety, and reproducibility of any downstream application hinge on the purity of this starting material. Synthetic procedures for benzothiazole derivatives can yield a complex mixture of side-products, including regioisomers, unreacted starting materials, and over-brominated species[2][3]. Therefore, robust and efficient purification is not merely a procedural step but a critical determinant of research and development success.

This document provides a detailed guide to the chromatographic purification of 6-bromo-5-methylbenzothiazole, drawing on established principles and field-proven protocols. We will explore the causality behind methodological choices and provide step-by-step instructions for researchers, scientists, and drug development professionals to achieve high-purity material.

The Purification Challenge: Understanding Potential Impurities

A logical purification strategy begins with an understanding of the potential impurities. In the synthesis of 6-bromo-5-methylbenzothiazole, common contaminants may include:

-

Regioisomers: Bromination of 5-methylbenzothiazole can potentially occur at other positions on the benzene ring, leading to isomers that may have very similar polarities and are challenging to separate.

-

Starting Materials: Incomplete reactions can lead to the carryover of precursors.

-

Over-brominated Products: The presence of di- or tri-brominated species is a possibility under certain reaction conditions.

-

Basic Impurities: The nitrogen atom in the thiazole ring imparts a basic character to the molecule. This can lead to undesirable interactions with the acidic silica gel stationary phase, causing peak tailing and poor separation[4].

A Strategic Workflow for Purification

A systematic approach is essential for developing an effective purification method. The initial and most critical step is method scouting using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale proxy for more complex column chromatography techniques[2][5].

Caption: A strategic workflow for the purification of 6-bromo-5-methylbenzothiazole.

Flash Chromatography: The Workhorse for Preparative Purification

Flash chromatography is the preferred method for purifying gram-to-multi-gram quantities of organic compounds[4][6]. It utilizes air pressure to drive the mobile phase through a short column of stationary phase (typically silica gel), enabling rapid and efficient separations[6].

Causality Behind the Protocol:

-

Stationary Phase: Silica gel is the standard choice for normal-phase chromatography due to its polar nature. The acidic silanol groups (Si-OH) interact with polar functional groups of the analyte, leading to separation based on polarity[4].

-

Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexanes and ethyl acetate, is used. Increasing the proportion of the more polar solvent (ethyl acetate) decreases the retention time of the analytes. For a nitrogen-containing heterocycle like 6-bromo-5-methylbenzothiazole, interactions between the basic nitrogen and acidic silica can cause streaking. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation[6].

-

Sample Loading: Dry loading, where the crude sample is pre-adsorbed onto a small amount of silica gel, is often superior to wet loading (dissolving in a strong solvent)[7]. This prevents the strong solvent from disrupting the top of the column and leads to better resolution.

Protocol 1: Normal-Phase Flash Chromatography

Caption: Step-by-step workflow for flash column chromatography.

Methodology:

-

TLC Method Development:

-

Develop a solvent system using TLC plates. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).

-

Aim for a retention factor (Rf) of approximately 0.3 for 6-bromo-5-methylbenzothiazole[6].

-

If streaking is observed, add 0.5% triethylamine (TEA) to the TLC solvent system.

-

Example Systems to Test: 95:5 Hex/EtOAc, 90:10 Hex/EtOAc, 80:20 Hex/EtOAc (+/- 0.5% TEA).

-

-

Column Preparation:

-

Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).

-

Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 95:5 Hex/EtOAc).

-

Pour the slurry into the column and use gentle air pressure to pack it into a uniform bed, ensuring no air bubbles or cracks are present[8].

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude 6-bromo-5-methylbenzothiazole in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the weight of the crude product) and mix to form a slurry.

-

Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained[7].

-

Carefully add this powder to the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the starting solvent system identified during TLC analysis.

-

A gradient elution is typically most effective. Gradually increase the polarity of the mobile phase (e.g., from 5% EtOAc to 20% EtOAc over 10-15 column volumes).

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product, as determined by TLC.

-

-

Product Isolation:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-bromo-5-methylbenzothiazole.

-

Confirm purity using analytical HPLC and/or NMR spectroscopy.

-

Preparative Thin-Layer Chromatography (Prep TLC)

For small-scale purifications (<100 mg) or for separating compounds with very similar Rf values, preparative TLC is an excellent and cost-effective technique[9][10].

Protocol 2: Purification by Preparative TLC

Methodology:

-

Plate Preparation: Use a large (e.g., 20x20 cm) TLC plate with a thick silica layer (1000-2000 µm).

-

Sample Application:

-

Dissolve the crude sample in a minimal amount of a volatile solvent.

-

Using a capillary tube or syringe, carefully apply the solution as a thin, continuous line across the origin of the plate, about 1.5 cm from the bottom edge[10]. Ensure the line is as narrow as possible for best resolution.

-

-

Development:

-

Place the plate in a developing chamber containing the optimized solvent system from your initial TLC analysis. Ensure the solvent level is below the origin line.

-

Allow the solvent to run up the plate until it is about 1 cm from the top.

-

-

Visualization and Isolation:

-

Remove the plate and visualize the separated bands under UV light.

-

Carefully outline the band corresponding to the desired product with a pencil or scribe.

-

Using a clean spatula or razor blade, scrape the silica from the outlined band onto a piece of weighing paper[10].

-

-

Elution:

-

Place the collected silica in a small flask or fritted funnel.

-

Add a polar solvent in which your product is highly soluble (e.g., 100% Ethyl Acetate or a 9:1 mixture of Dichloromethane/Methanol) to elute the compound from the silica[9].

-

Filter the silica and wash it several times with the polar solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the purified product.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving the highest level of purity, especially for analytical standards or final drug substance polishing, reverse-phase HPLC is the method of choice. It separates compounds based on their hydrophobicity.

Causality Behind the Protocol:

-

Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica is the most common RP-HPLC stationary phase. Hydrophobic compounds interact more strongly with the C18 chains and are retained longer[11].

-

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH), is used. Increasing the organic solvent content decreases the retention time[12].

-

Acid Modifier: Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase is crucial. It protonates free silanol groups on the stationary phase and ensures that basic compounds like 6-bromo-5-methylbenzothiazole are in their protonated form, which prevents peak tailing and results in sharp, symmetrical peaks[7][11].

Protocol 3: High-Purity Purification by RP-HPLC

Methodology:

-

System and Column:

-

Column: C18 preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV, set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, determined by UV scan).

-

-

Method Development (Analytical Scale):

-

First, develop a method on an analytical C18 column (e.g., 5 µm, 250 x 4.6 mm).

-

Start with a gradient of 5% B to 95% B over 20-30 minutes to determine the approximate elution conditions.

-

Optimize the gradient to achieve good separation between the target compound and any impurities.

-

-

Preparative Run:

-

Sample Preparation: Dissolve the crude or semi-purified material in a minimal amount of a solvent compatible with the mobile phase (e.g., a small amount of DMSO or directly in the initial mobile phase composition). Filter the sample through a 0.45 µm syringe filter.

-

Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5 column volumes.

-

Injection and Elution: Inject the sample and run the optimized gradient.

-

Fraction Collection: Collect fractions based on the UV detector signal, triggering collection as the target peak begins to elute and stopping after it returns to baseline.

-

-

Product Isolation:

-

Combine the pure fractions.

-

Most of the organic solvent (acetonitrile) can be removed by rotary evaporation.

-

The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to obtain the final product as a pure solid.

-

Method Selection at a Glance

| Technique | Typical Scale | Resolution | Speed | Primary Application |

| Flash Chromatography | 50 mg - 100+ g | Moderate | Fast (30-60 min) | Primary, bulk purification of reaction mixtures[13]. |

| Preparative TLC | 1 mg - 100 mg | High | Moderate | Small-scale purification, separation of close-eluting spots[9]. |

| Preparative HPLC | 1 mg - 10+ g | Very High | Slow (hours) | Final polishing step, achieving >99% purity, chiral separations[7]. |

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Streaking/Tailing Bands on Silica | Compound is basic (nitrogen heterocycle) and interacting strongly with acidic silica. | Add a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase[4][6]. |

| Poor Separation (Overlapping Peaks) | Inappropriate solvent system polarity. | Re-optimize the solvent system using TLC. If spots are too high (high Rf), decrease polarity. If too low (low Rf), increase polarity[7]. |

| Compound Insoluble for Loading | The compound has low solubility in the mobile phase. | Use dry loading by adsorbing the compound onto silica gel from a solvent in which it is soluble[7]. |

| Product Not Eluting from Column | The mobile phase is not polar enough. | Increase the polarity of the eluent significantly at the end of the run (a "flush") with a solvent like 10% Methanol in Dichloromethane. |

References

- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.

- Biotage. (2023, January 23). 5 Steps to successful flash chromatography.

- King Group. (n.d.). Successful Flash Chromatography. Biotage.

- ChemicalBook. (2025, July 24). 6-BROMO-2-METHYL-1,3-BENZOTHIAZOLE | 5304-21-2.

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one.

- PubChem. (n.d.). 6-Bromo-1,3-benzothiazole.

- BenchChem. (n.d.). Overcoming challenges in the bromination of benzothiazole-2-amines.

- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

- SIELC Technologies. (2018, February 19). Separation of Benzothiazole on Newcrom R1 HPLC column.

- Journal of Young Pharmacists. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs.

- ChemRxiv. (n.d.). Giving preparative thin layer chromatography some tender loving care.

- University of Rochester, Department of Chemistry. (n.d.). How To: Run a Prep TLC.

- ArtMolecule. (n.d.). Impurities and Degradation products.

- VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography.